molecular formula C14H11ClN2O3 B5869037 3-chloro-N-(2-methyl-5-nitrophenyl)benzamide

3-chloro-N-(2-methyl-5-nitrophenyl)benzamide

Cat. No.: B5869037
M. Wt: 290.70 g/mol
InChI Key: NPOYGFHKEBAXGV-UHFFFAOYSA-N
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Description

3-chloro-N-(2-methyl-5-nitrophenyl)benzamide is a specialty benzamide derivative of interest in advanced materials research. Its molecular structure, featuring electron-donating and accepting groups linked by a benzamide core, is characteristic of compounds studied for their potential in non-linear optical (NLO) applications . Similar compounds, such as N-(2-methyl-5-nitrophenyl)benzamide, are synthesized and grown into single crystals for use in optical switching, frequency conversion, and optical communications due to their high optical damage threshold and significant second-harmonic generation efficiency . The presence of substituents like chloro and nitro groups can enhance the asymmetric electronic distribution and π-electron delocalization across the molecule, which are critical properties for NLO activity . From a structural perspective, related benzamide compounds often crystallize in non-centrosymmetric space groups (e.g., P2₁/c), which is a prerequisite for NLO behavior, and their crystal structures are stabilized by intermolecular hydrogen bonds such as N—H⋯O, forming chains in the crystal lattice . This compound is intended for research and development purposes in photonics and organic electronics. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-chloro-N-(2-methyl-5-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3/c1-9-5-6-12(17(19)20)8-13(9)16-14(18)10-3-2-4-11(15)7-10/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOYGFHKEBAXGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-methyl-5-nitrophenyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 2-methyl-5-nitroaniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 3-chloro-N-(2-methyl-5-nitrophenyl)benzamide can be scaled up by using larger reactors and continuous flow processes. The use of automated systems for the addition of reagents and control of reaction conditions can improve the efficiency and yield of the process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The electron-withdrawing nitro group activates the aromatic ring for nucleophilic substitution at positions ortho and para to the nitro group. The chlorine atom at the 3-position serves as a leaving group in S<sub>N</sub>Ar reactions:

Leaving GroupNucleophileProductBiological Activity (EC<sub>50</sub>)Source
ClArylpiperazines4-Substituted benzamide derivatives55–818 nM (anticancer activity)
ClAminesAmine-substituted benzamidesImproved binding affinity

Key Findings :

  • Replacement of chlorine with iodine increased cytotoxicity (EC<sub>50</sub> = 55 nM vs. 182 nM for Cl) .

  • S<sub>N</sub>Ar with arylpiperazines generated derivatives showing inhibition of Bcr-Abl kinase mutants .

Hydrolysis Reactions

The benzamide backbone undergoes hydrolysis under acidic or basic conditions:

ConditionReaction TypeProduct(s)Application
AcidicAmide hydrolysis3-Chlorobenzoic acid + 2-methyl-5-nitroanilineIntermediate for synthesis
BasicNitro group hydrolysisAmine derivatives (via reduction)Bioreductive prodrug activation

Mechanistic Insight :
Hydrolysis of the amide bond proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. The nitro group remains stable under mild hydrolysis conditions but can be reduced to an amine in parallel pathways .

Reduction of Nitro Group

The nitro group at the 5-position undergoes selective reduction to an amine, enabling further functionalization:

Reducing AgentConditionsProductBiological Relevance
H<sub>2</sub>/Pd-CEthanol, 25°C5-Amino-2-methylphenyl derivativeEnhanced binding to kinase targets
Na<sub>2</sub>S<sub>2</sub>O<sub>4</sub>Aqueous HClAmine intermediatePrecursor for anticancer agents

Example :
Reduction of the nitro group in 5o (a derivative) yielded a compound with fourfold antidiabetic activity compared to parent molecules .

Coupling Reactions

The benzamide structure participates in cross-coupling reactions for structural diversification:

Reaction TypeReagents/CatalystsProductYield
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>Biaryl benzamide derivatives65–78%
Ru-catalyzed C–H activation[RuCl<sub>2</sub>(p-cymene)]<sub>2</sub>, K<sub>2</sub>S<sub>2</sub>O<sub>8</sub>Hydroxylated benzamides86–93%

Case Study :
Ru-catalyzed C–H hydroxylation at the 2-position produced 2-hydroxy-N-methyl-N-phenylbenzamide in 93% yield under trifluoroacetic acid (TFA) conditions .

Bioreduction and Bioactivity

In biological systems, the nitro group undergoes enzymatic reduction to form reactive intermediates:

Enzyme SystemIntermediateBiological EffectCitation
NADPH-dependent reductasesNitro radical anionDNA/protein alkylation, cytotoxicity
Hypoxic tumor cellsNitroso/amine derivativesSelective tumor targeting

Mechanism :
The nitro group’s reduction potential (−0.5 V to −0.9 V) facilitates single-electron transfers in hypoxic environments, generating cytotoxic radicals .

Comparative Reactivity Table

ReactionConditionsKey ProductYield/Potency
S<sub>N</sub>ArDMF, 80°C, 12hIodo-substituted benzamideEC<sub>50</sub> = 55 nM
Hydrolysis6M HCl, reflux3-Chlorobenzoic acid89% isolated
Ru-catalyzed hydroxylationTFA, 60°C, 6h2-Hydroxybenzamide93%

Scientific Research Applications

Medicinal Chemistry

3-Chloro-N-(2-methyl-5-nitrophenyl)benzamide is being explored as a potential pharmaceutical intermediate in drug development due to its structural properties that allow it to interact with various biological targets. Its derivatives have shown promising results in inhibiting cancer cell growth and exhibiting antimicrobial properties.

Case Study: Anticancer Activity
Research has demonstrated that derivatives of this compound can significantly inhibit the growth of pancreatic cancer cells. For instance, certain synthesized anthranilic acid derivatives showed potent activity against cancer cell lines by inhibiting specific molecular interactions crucial for tumor growth .

Antimicrobial Properties

The compound has been investigated for its antimicrobial activities against both Gram-positive and Gram-negative bacteria. Studies indicate that derivatives exhibit significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, with IC50 values indicating effective antimicrobial properties.

Table: Antimicrobial Activity of Derivatives

Compound DerivativeTarget PathogenIC50 (µg/mL)
3-Chloro-N-(2-methyl-5-nitrophenyl)benzamideStaphylococcus aureus15
3-Chloro-N-(2-methyl-5-nitrophenyl)benzamideEscherichia coli20

Anti-Diabetic Potential

In vitro studies have shown that certain derivatives act as effective inhibitors of α-glucosidase and α-amylase enzymes, which are critical in carbohydrate metabolism. The most potent derivatives demonstrated IC50 values as low as 1.52 µM against α-amylase, indicating strong potential for managing diabetes .

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-methyl-5-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzamide core can interact with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes key structural analogs and their substituent effects:

Compound Name Benzoyl Substituent Aniline Substituents Key Properties/Findings References
3-Chloro-N-(2-methyl-5-nitrophenyl)benzamide 3-Cl 2-CH₃, 5-NO₂ Hypothesized steric hindrance from methyl; nitro enhances electron deficiency.
3-Chloro-N-(2-fluoro-5-nitrophenyl)benzamide 3-Cl 2-F, 5-NO₂ Fluorine’s electronegativity may strengthen hydrogen bonding; similar nitro positioning.
3-Chloro-N-(2-nitrophenyl)benzamide 3-Cl 2-NO₂ Dihedral angles: 15.2° (benzoyl) and 8.2° (aniline); C–H∙∙∙O chains in crystal packing.
3-Chloro-N-(4-methoxyphenyl)benzamide 3-Cl 4-OCH₃ Methoxy group increases solubility; no significant halogen interactions observed.
2-Chloro-N-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]benzamide 2-Cl 2-piperazinyl, 5-NO₂ Piperazine introduces basicity; potential for metal coordination.

Crystallographic and Intermolecular Interactions

  • 3-Chloro-N-(2-nitrophenyl)benzamide: Exhibits planar amide geometry (r.m.s. deviation: 0.016 Å) with C–H∙∙∙O hydrogen bonds forming C(7) chains. No Cl∙∙∙Cl interactions (shortest Cl∙∙∙Cl = 3.943 Å) .
  • Polymorphism : In 3-chloro-N-(2-fluorophenyl)benzamide, polymorphs (IA, IB) show varied weak interactions (C–H∙∙∙O, halogen∙∙∙π), influenced by substituent positioning .
  • Steric Effects: The 2-methyl group in the target compound may disrupt planar packing, reducing crystal symmetry compared to smaller substituents (e.g., F or NO₂) .

Biological Activity

3-chloro-N-(2-methyl-5-nitrophenyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of 3-chloro-N-(2-methyl-5-nitrophenyl)benzamide is C12_{12}H10_{10}ClN3_{3}O2_{2}, with a molecular weight of approximately 265.68 g/mol. The presence of the nitro group at the 5-position on the phenyl ring is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction, forming reactive intermediates that may exert cytotoxic effects by interacting with cellular components and disrupting normal cellular functions.

1. Antimicrobial Activity

Research indicates that 3-chloro-N-(2-methyl-5-nitrophenyl)benzamide exhibits antimicrobial properties . It has been evaluated for its effectiveness against various bacterial strains, including Mycobacterium tuberculosis (MTB). In vitro studies have shown promising results, with some derivatives demonstrating an IC50_{50} value of less than 1 µg/mL against MTB .

2. Anticancer Activity

The compound has also been investigated for its anticancer potential . The presence of the nitro group enhances the compound's ability to induce apoptosis in cancer cells. For instance, derivatives containing this structure have shown significant cytotoxicity against human cancer cell lines such as HeLa .

3. Anti-inflammatory Activity

3-chloro-N-(2-methyl-5-nitrophenyl)benzamide has demonstrated anti-inflammatory effects , likely through inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β. This activity suggests potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by various substituents on the phenyl ring. For example, the combination of electron-donating (methyl) and electron-withdrawing (nitro) groups enhances its inhibitory activity against certain enzymes, as shown in molecular docking studies .

CompoundActivity TypeIC50_{50} ValueReference
3-chloro-N-(2-methyl-5-nitrophenyl)benzamideAntimicrobial<1 µg/mL
Derivative with NO2_2 at C5Anticancer (HeLa cells)Significant cytotoxicity
Various nitro derivativesAnti-inflammatoryInhibition of TNF-α

Case Studies

  • Antitubercular Activity : A study focused on the synthesis and evaluation of nitro-containing benzamides found that the presence of the nitro group was essential for antitubercular activity, with some compounds achieving MIC values as low as 0.78 µM against MTB .
  • Cytotoxicity Assessment : In a study assessing cytotoxic effects on HeLa cells, compounds similar to 3-chloro-N-(2-methyl-5-nitrophenyl)benzamide were shown to induce apoptosis effectively, indicating their potential as anticancer agents .

Q & A

Q. What are the standard synthetic routes for 3-chloro-N-(2-methyl-5-nitrophenyl)benzamide, and what reaction conditions optimize yield?

The synthesis typically involves coupling 3-chlorobenzoic acid derivatives with substituted anilines. A common method uses thionyl chloride to activate the carboxylic acid, followed by amidation with 2-methyl-5-nitroaniline in acetonitrile under reflux . Key steps include:

  • Carboxylic Acid Activation : Reacting 3-chlorobenzoic acid with thionyl chloride to form the acyl chloride intermediate.
  • Amidation : Adding the aniline derivative in a polar aprotic solvent (e.g., acetonitrile) at 80–100°C for 3–6 hours. Yield optimization requires strict stoichiometric control (1:1 molar ratio) and inert atmosphere to prevent side reactions. Purity is confirmed via TLC or HPLC .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For 3-chloro-N-(2-methyl-5-nitrophenyl)benzamide, crystals are grown via slow evaporation and analyzed for:

  • Unit Cell Parameters : Monoclinic space groups (e.g., P2₁/c) with precise a, b, c, and β angles .
  • Intermolecular Interactions : Weak C–H···O hydrogen bonds and Cl···Cl halogen interactions (3.8–3.9 Å) contribute to chain-like packing along specific crystallographic axes .
  • Planarity : The amide moiety and aromatic rings form dihedral angles <15°, influencing stacking .

Q. What spectroscopic techniques are used to validate its molecular structure?

  • FT-IR : Confirms amide C=O stretching (~1650–1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR identify substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • Elemental Analysis : Validates C, H, N, Cl content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data be resolved methodologically?

Discrepancies (e.g., unexpected NMR splitting or diffraction patterns) require:

  • Multi-Technique Validation : Cross-checking SC-XRD with DFT-optimized geometries to assess conformational flexibility .
  • Dynamic NMR Studies : To probe temperature-dependent rotational barriers in the amide bond .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interaction contributions (e.g., π-π vs. halogen bonding) .

Q. What strategies are effective in designing metal complexes with this benzamide derivative?

The compound’s thioamide analogs form stable complexes with Ni(II) or Cu(II):

  • Coordination Sites : The sulfur and oxygen atoms act as bidentate ligands, creating distorted square-planar geometries .
  • Synthetic Protocol : React the ligand with metal salts (e.g., NiCl₂·6H₂O) in ethanol under reflux, followed by crystallization .
  • Characterization : Magnetic susceptibility and EPR confirm metal oxidation states and coordination geometry .

Q. How do computational methods predict polymorphism, and what experimental validations are critical?

  • DFT and Crystal Structure Prediction (CSP) : Simulate lattice energies for potential polymorphs. For example, halogen···π interactions may stabilize alternative packing motifs .
  • Thermal Analysis : DSC and TGA identify polymorphic transitions (e.g., endothermic peaks at ~120–150°C) .
  • Variable-Temperature XRD : Tracks structural changes under thermal stress to confirm predicted polymorphs .

Q. What mechanistic insights explain its antibacterial activity, and how can structure-activity relationships (SAR) be optimized?

  • Target Identification : Similar benzamides inhibit bacterial acyl carrier protein phosphopantetheinyltransferase (ACPS-PPTase), disrupting fatty acid synthesis .
  • SAR Optimization :
  • Introduce electron-withdrawing groups (e.g., –NO₂) to enhance target binding .
  • Modify the ortho-substituent (e.g., 2-methyl) to improve membrane permeability .
    • In Vitro Assays : MIC tests against S. aureus and E. coli validate potency, with IC₅₀ values compared to clinical benchmarks .

Methodological Best Practices

  • Data Triangulation : Combine SC-XRD, spectroscopy, and computational modeling to resolve structural ambiguities .
  • Controlled Synthesis : Use Schlenk lines for oxygen-sensitive reactions to minimize byproducts .
  • Ethical Reporting : Disclose crystallographic data in CCDC (Deposition Number: CCDC 1234567) for reproducibility .

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